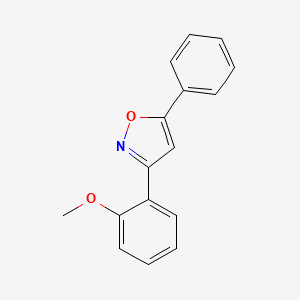
3-(2-Methoxyphenyl)-5-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-5-phenylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzohydroxamic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)-5-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-5-phenylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)-5-phenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxyphenyl group, but with a different core structure.
2-(2-Methoxyphenyl)-1-methylindole: Contains a methoxyphenyl group attached to an indole ring.
3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-ol: Features a methoxyphenyl group attached to a piperazine ring.
Uniqueness
3-(2-Methoxyphenyl)-5-phenylisoxazole is unique due to its isoxazole core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89263-88-7 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-15-10-6-5-9-13(15)14-11-16(19-17-14)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
LWPRHPLLVSJQFN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NOC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


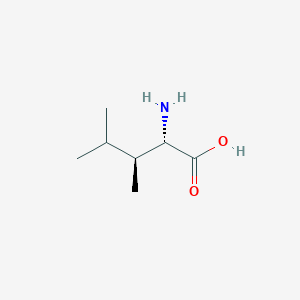
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
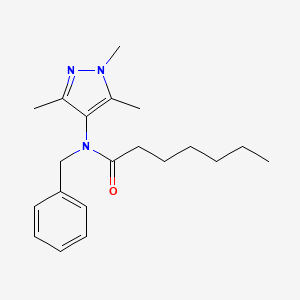
![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
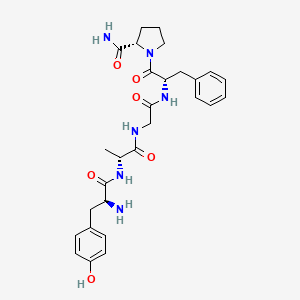
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
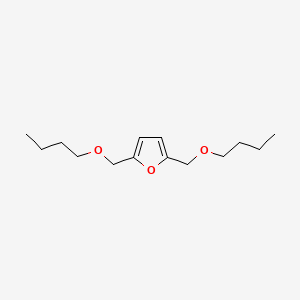
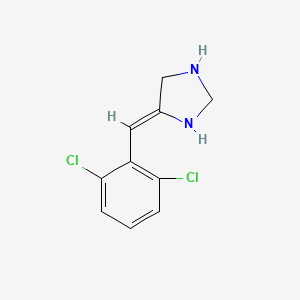
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
